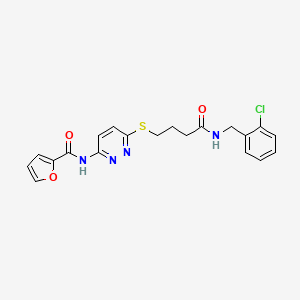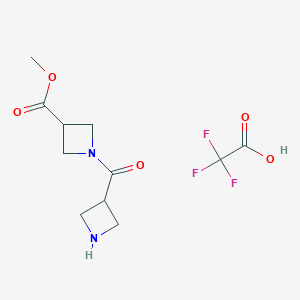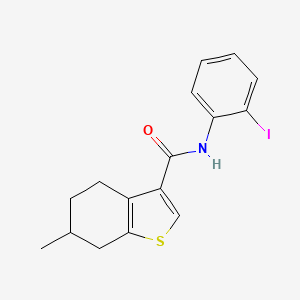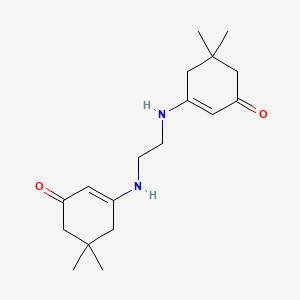![molecular formula C16H19Cl2F3N2O B2450490 [3-(Aminomethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]-[1-(3-chlorophenyl)cyclopropyl]methanone;hydrochloride CAS No. 2418726-51-7](/img/structure/B2450490.png)
[3-(Aminomethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]-[1-(3-chlorophenyl)cyclopropyl]methanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Aminomethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]-[1-(3-chlorophenyl)cyclopropyl]methanone;hydrochloride is an intriguing compound often studied for its potential applications in various scientific fields. The compound's structure combines a pyrrolidinyl group and a cyclopropyl group, each of which contributes unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Aminomethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]-[1-(3-chlorophenyl)cyclopropyl]methanone;hydrochloride involves a multistep process. Initial steps often include the formation of the pyrrolidinyl ring via cyclization reactions. The trifluoromethyl group is typically introduced using trifluoromethylation reagents, and the final coupling with the cyclopropyl group may require careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. Catalysts and optimized solvents may be employed to enhance the efficiency and selectivity of the reactions.
Chemical Reactions Analysis
Types of Reactions: The compound [3-(Aminomethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]-[1-(3-chlorophenyl)cyclopropyl]methanone;hydrochloride undergoes various types of chemical reactions including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide. Reduction reactions might involve hydrogenation using catalysts like palladium on carbon. Substitution reactions are often facilitated by nucleophilic or electrophilic reagents under mild to moderate conditions.
Major Products: Oxidation may lead to the formation of corresponding ketones or carboxylic acids. Reduction often results in the addition of hydrogen atoms to unsaturated bonds, while substitution can lead to diverse functional groups replacing existing groups on the compound.
Scientific Research Applications
[3-(Aminomethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]-[1-(3-chlorophenyl)cyclopropyl]methanone;hydrochloride has a broad range of scientific research applications:
Chemistry: The compound is used as a precursor or intermediate in the synthesis of more complex molecules, offering insights into reaction mechanisms and kinetics.
Biology: Researchers study its interactions with biological systems to understand its potential as a therapeutic agent.
Medicine: Its potential pharmacological effects make it a candidate for drug development, particularly for targeting specific biochemical pathways.
Industry: The compound's unique chemical properties are leveraged in material science and chemical engineering for the development of new materials and industrial catalysts.
Mechanism of Action
The mechanism of action for [3-(Aminomethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]-[1-(3-chlorophenyl)cyclopropyl]methanone;hydrochloride typically involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, affecting downstream signaling pathways and cellular responses. The trifluoromethyl group, known for its electron-withdrawing properties, can influence the compound's binding affinity and selectivity.
Comparison with Similar Compounds
Compared to other compounds with similar structural motifs, [3-(Aminomethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]-[1-(3-chlorophenyl)cyclopropyl]methanone;hydrochloride stands out due to its unique combination of functional groups and their spatial arrangement. This uniqueness often translates into distinct chemical reactivity and biological activity profiles.
Similar Compounds Include:
[3-(Aminomethyl)-4-(fluoromethyl)pyrrolidin-1-yl]-[1-(3-chlorophenyl)cyclopropyl]methanone;hydrochloride
[3-(Aminomethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]-[1-(3-bromophenyl)cyclopropyl]methanone;hydrochloride
[3-(Aminomethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]-[1-(4-chlorophenyl)cyclopropyl]methanone;hydrochloride
Well, that was a mouthful! Anything in particular you want to explore further about this compound?
Properties
IUPAC Name |
[3-(aminomethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]-[1-(3-chlorophenyl)cyclopropyl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClF3N2O.ClH/c17-12-3-1-2-11(6-12)15(4-5-15)14(23)22-8-10(7-21)13(9-22)16(18,19)20;/h1-3,6,10,13H,4-5,7-9,21H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVHJALQNKNQOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)Cl)C(=O)N3CC(C(C3)C(F)(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(2-METHOXYPHENYL)OXANE-4-CARBONYL]-4-(THIOPHEN-2-YL)PIPERIDINE](/img/structure/B2450409.png)



![Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride](/img/structure/B2450414.png)


![3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-sulfonamide](/img/structure/B2450420.png)
![1-(indolin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2450421.png)
![1-Chloro-4-[(1R,2R)-2-methylcyclopropyl]butan-2-one](/img/structure/B2450424.png)
![N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2450425.png)
![N-(4-{[3-(3-METHYLBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}PHENYL)ACETAMIDE](/img/structure/B2450426.png)


